molecular formula C11H17N3O B013796 N'-Nitrosopentyl-(3-picolyl)amine CAS No. 124521-15-9

N'-Nitrosopentyl-(3-picolyl)amine

Cat. No.: B013796
CAS No.: 124521-15-9
M. Wt: 207.27 g/mol
InChI Key: UALWODOTRBXTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Nitrosopentyl-(3-picolyl)amine (CAS 124521-15-9) is a high-purity, well-characterized nitrosamine compound supplied as a stable, light yellow to yellow oil. With a molecular formula of C 11 H 17 N 3 O and a molecular weight of 207.27 g/mol, it serves as an essential reference standard in scientific research and regulatory-compliant quality control. This compound is primarily used for analytical method development and method validation (AMV) in pharmaceutical applications, specifically for monitoring nitrosamine impurities in Active Pharmaceutical Ingredients (APIs) and raw materials. It helps establish detection limits and ensure impurity levels remain within the stringent safety thresholds set by global regulatory bodies like the FDA and EMA. Furthermore, it finds application as an internal standard in the gas chromatography analysis of tobacco-specific nitrosamines. Key Applications: • Analytical Reference Standard for HPLC • Pharmaceutical Quality Control (QC) for ANDA/NDA filings • Impurity Profiling and Nitrosamine Detection • Research on Nitrosamine Formation and Metabolism Handling Note: This product is highly sensitive to temperature and air. It must be stored in a -20°C freezer under an inert atmosphere to maintain stability and purity. This compound is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALWODOTRBXTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CC1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407875
Record name N'-Nitrosopentyl-(3-picolyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124521-15-9
Record name N'-Nitrosopentyl-(3-picolyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide typically involves the reaction of pentylamine with pyridine-3-carboxaldehyde, followed by nitrosation. The reaction conditions often include the use of an acidic medium to facilitate the formation of the nitrous amide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitrous amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Analytical Chemistry

  • N'-Nitrosopentyl-(3-picolyl)amine serves as a reference standard in analytical methods for detecting nitrosamines in various samples, particularly in food and tobacco products. Its unique structure allows for specific identification and quantification in complex matrices.

2. Biological Research

  • This compound is studied for its potential biological effects, particularly its interactions with DNA. Research indicates that nitrosamines can form adducts with nucleophilic sites on DNA, leading to mutations and potential carcinogenic effects. Studies have focused on the mechanism by which this compound interacts with guanine bases in DNA, resulting in the formation of DNA adducts.

3. Toxicology and Carcinogenicity Studies

  • This compound is included in research examining the carcinogenic potential of nitrosamines. It has been implicated in various studies assessing the risk associated with exposure to nitrosamines found in tobacco products. The compound's ability to induce DNA damage makes it a subject of interest in toxicological assessments.

4. Quality Control in Industry

  • In the tobacco industry, this compound is utilized as an internal standard during quality control processes to monitor nitrosamine levels in smokeless tobacco products. This application is crucial for regulatory compliance and ensuring product safety.

Case Studies

  • Tobacco-Specific Nitrosamines : A study highlighted the role of nitrosamines, including this compound, in the carcinogenicity associated with smokeless tobacco products. The research focused on how these compounds contribute to DNA damage and subsequent cancer development.
  • Analytical Method Development : Research has demonstrated the effectiveness of using this compound as a standard in high-performance liquid chromatography (HPLC) methods for detecting nitrosamines in food products. This application underscores its importance in food safety testing.

Mechanism of Action

The mechanism of action of N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the nitrous amide group plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 2-Picolyl vs. 3-Picolyl Derivatives

The positional isomer N'-Nitrosopentyl-(2-picolyl)amine (CAS: 383417-48-9) shares the same molecular formula (C₁₁H₁₇N₃O ) and weight (207.27 g/mol ) as the 3-picolyl variant but differs in the pyridine substitution position (2- vs. 3-picolyl). Key distinctions include:

  • Analytical Applications : The 2-picolyl isomer is used as an internal standard in gas chromatography with chemiluminescence detection for tobacco-specific nitrosamines . In contrast, the 3-picolyl variant is prioritized in pharmaceutical impurity testing .
  • Biological Interactions: Computational studies suggest that 3-picolyl derivatives exhibit optimized binding in enzyme pockets (e.g., nicotinamide phosphoribosyltransferase inhibitors) due to favorable π-π stacking and hydrogen bonding with residues like Tyr18 and Asp219 .

Key Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
N'-Nitrosopentyl-(3-picolyl)amine 124521-15-9 C₁₁H₁₇N₃O 207.27 Pharmaceutical QC, method validation
N'-Nitrosopentyl-(2-picolyl)amine 383417-48-9 C₁₁H₁₇N₃O 207.27 Internal standard in tobacco analysis
NNK-d4 1185234-98-4 C₁₀H₁₁D₄N₃O₂ 211.26 Biomarker in plasma/urine studies
N-Nitrosomorpholine 59-89-2 C₄H₈N₂O₂ 116.12 Industrial solvent monitoring

Stability and Detection Challenges

This compound exhibits greater stability in organic solvents compared to deuterated analogs like NNK-d4, which require cold storage (-20°C) to prevent degradation . However, its detection in complex matrices (e.g., APIs) demands high-resolution techniques like HPLC-MS/MS due to low regulatory limits (e.g., EMA’s threshold of 18 ng/day) . In contrast, the 2-picolyl isomer’s use in gas chromatography highlights its volatility and compatibility with thermal detection methods .

Biological Activity

N'-Nitrosopentyl-(3-picolyl)amine, a nitrosamine compound, has garnered attention due to its potential biological activities and implications in toxicology and carcinogenesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a member of the nitrosamine family, characterized by the presence of a nitroso group attached to a secondary amine. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.28 g/mol

Nitrosamines are known to undergo metabolic activation in the body, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. The biological activity of this compound primarily revolves around its potential as a carcinogen.

  • Metabolic Activation : Upon ingestion or exposure, this compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into electrophilic species capable of forming DNA adducts.
  • DNA Damage : The formation of these adducts can lead to mutations during DNA replication, contributing to carcinogenesis. Studies have shown that similar nitrosamines can induce mutations in various cell lines, indicating a potential risk associated with this compound exposure.

Carcinogenic Potential

Research indicates that nitrosamines, including this compound, exhibit significant carcinogenic properties:

  • Animal Studies : In rodent models, exposure to nitrosamines has been linked to various types of cancer, particularly in the liver and lungs. For instance, studies have demonstrated that administration of nitrosamines leads to tumor formation in laboratory animals .
  • Mechanistic Insights : The carcinogenicity is often attributed to the ability of these compounds to cause oxidative stress and DNA damage through the generation of reactive oxygen species (ROS) during metabolic processes .

Case Studies

  • Tobacco-Related Research : this compound is structurally related to tobacco-specific nitrosamines (TSNAs), which are potent carcinogens found in tobacco products. Research has shown that TSNAs can lead to significant increases in cancer risk among smokers and those exposed to secondhand smoke .
  • Human Exposure Studies : Epidemiological studies have indicated that individuals exposed to environments with high levels of nitrosamines (e.g., certain occupational settings or dietary sources) may have elevated risks for cancers such as esophageal and gastric cancers .

Data Tables

The following table summarizes key findings from various studies on this compound and related compounds:

Study TypeFindingsReference
Animal CarcinogenicityInduced tumors in liver and lungs
Mechanistic StudiesDNA adduct formation leading to mutations
Epidemiological StudiesIncreased cancer risk in populations exposed to TSNAs

Q & A

Q. What are the established synthetic pathways for N'-Nitrosopentyl-(3-picolyl)amine, and what methodological challenges arise during its preparation?

The synthesis of structurally related N-nitrosamines often involves nucleophilic substitution or reductive amination. For example, di(2-picolyl)amine derivatives can be synthesized via reaction of di(2-picolyl)amine with alkyl halides (e.g., propargyl bromide) in acetonitrile or THF under reflux, followed by nitrosation steps . Key challenges include controlling byproduct formation (e.g., competing alkylation or oxidation) and ensuring regioselectivity. Purification often requires column chromatography or recrystallization due to complex reaction mixtures .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Gas chromatography with nitrogen-phosphorus detection (GC-NPD) is widely used for nitrosamine analysis due to its sensitivity to nitrogen-containing compounds. Sample preparation typically involves selective extraction (e.g., solid-phase extraction) and pre-concentration steps to mitigate matrix interference. Method validation should include spike-recovery experiments and limit of detection (LOD) assessments, ideally achieving sub-ppb sensitivity .

Q. How is the structural integrity of this compound validated post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR can confirm the absence of unreacted precursors (e.g., residual picolylamine protons), while HRMS verifies molecular weight and nitroso group incorporation. X-ray crystallography may be employed for crystalline derivatives to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to minimize byproduct formation?

Byproduct mitigation strategies include:

  • Solvent selection : THF with potassium carbonate reduces side reactions compared to acetonitrile, as shown in di(2-picolyl)amine propargylation studies .
  • Catalyst use : Heterogeneous catalysts (e.g., La0.5Ca0.5CoO3) improve selectivity in amine condensation reactions by promoting surface-mediated pathways .
  • Temperature control : Lowering reaction temperatures during nitrosation steps can suppress oxidative degradation .

Q. What strategies resolve contradictions in analytical data for this compound, such as inconsistent GC-MS vs. LC-MS results?

Discrepancies may arise from ionization efficiency differences or matrix effects. Solutions include:

  • Internal standards : Deuterated analogs (e.g., NDBA-d18) normalize recovery rates.
  • Multi-method validation : Cross-validate using GC-NPD, LC-MS/MS, and NMR to confirm identity and purity .
  • Matrix-matched calibration : Prepare standards in a solvent system mimicking the sample matrix to account for interference .

Q. What catalytic or coordination chemistry applications exist for this compound derivatives?

While direct evidence is limited, analogous di(2-picolyl)amine ligands form stable complexes with transition metals (e.g., Zn²⁺), enabling applications in catalysis (e.g., Henry reactions) . The nitroso group in this compound may act as a redox-active site in catalytic cycles, warranting exploration in oxidation reactions or biomimetic systems.

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Nitrosamines are sensitive to light, heat, and pH. Accelerated stability studies (e.g., 40°C/75% RH) should monitor degradation via HPLC or GC-MS. Common degradation pathways include:

  • Denitrosation : Formation of secondary amines under acidic conditions.
  • Oxidation : Conversion to nitro compounds or nitramines. Stabilizers like antioxidants (e.g., BHT) or storage in amber vials under inert gas can extend shelf life .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Picolylamine Derivatives

MethodConditionsYield (%)Key ChallengesReference
Propargyl bromide alkylationTHF, K₂CO₃, reflux60–75Byproduct formation
Reductive aminationNaBH₃CN, mild acid80–90Over-reduction to primary amine

Q. Table 2. Analytical Performance of GC-NPD vs. LC-MS/MS

ParameterGC-NPDLC-MS/MS
LOD (ppb)0.1–0.50.01–0.05
Matrix ToleranceModerateHigh
Sample Prep Time2–4 hours1–2 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.